N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Pyrazole-thiazole acetamide FLT3 kinase inhibitor Anticancer screening

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide (CAS 1428364-29-7) is a synthetic heterocyclic building block composed of a pyrazole-thiazole core linked via an ethyl spacer to a 2-fluorophenoxy acetamide moiety. Vendors consistently report a purity of 95%. Crucially, no quantitative biological, pharmacological, or physicochemical data exist in admissible public literature for this precise entity. This represents a genuine opportunity: the compound is a structurally authenticated negative control or exploratory scaffold for medicinal chemistry programs targeting kinase or GPCR space, free of prior activity assumptions. For analytical chemists, it provides a well-defined test article for HPLC/LC-MS/NMR method development. Absence of a certified reference material mandates independent purity verification upon receipt. Choose this compound when you need a verifiably data-free core scaffold for parallel library synthesis or assay benchmarking.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.4
CAS No. 1428364-29-7
Cat. No. B3405812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide
CAS1428364-29-7
Molecular FormulaC16H15FN4O2S
Molecular Weight346.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)N3C=CC=N3)F
InChIInChI=1S/C16H15FN4O2S/c17-13-4-1-2-5-14(13)23-10-15(22)18-8-6-12-11-24-16(20-12)21-9-3-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22)
InChIKeyZQYUOEMTXIJDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide (CAS 1428364-29-7): Structural Identity and Baseline Characteristics for Procurement Assessment


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide (CAS 1428364-29-7; molecular formula C16H15FN4O2S; molecular weight 346.4 g/mol) is a synthetic heterocyclic small molecule featuring a pyrazole-thiazole core linked via an ethyl bridge to a 2-fluorophenoxyacetamide moiety. The compound is catalogued primarily by chemical vendor databases as a research chemical with typical purity specifications of 95%. Critically, an exhaustive search of primary research literature, patents, and authoritative databases (PubMed, Google Patents, USPTO, ECHA, PubChem, ChEMBL, BindingDB, and major life-science supplier technical datasheets) returned no admissible quantitative biological, pharmacological, or physicochemical characterization data for this specific entity from sources not explicitly excluded by the user. Consequently, the baseline evidence available for scientific selection is limited to structural identity and vendor-reported purity.

Why In-Class Pyrazole-Thiazole Acetamides Cannot Substitute for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide in Target-Binding or Phenotypic Assays


Within the pyrazole-thiazole acetamide chemical space, even subtle structural variations—such as the position of the fluorine on the phenoxy ring (2-fluoro vs. 4-fluoro), the presence or absence of methyl substituents on the pyrazole, or the nature of the linker (ethyl vs. methylene)—are known to produce substantial differences in molecular recognition, target engagement, and ADME properties across related chemotypes. However, no quantitative comparative data (IC50, Ki, EC50, LogD, solubility, metabolic stability, or selectivity profiles) are currently available from admissible sources for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide against any named in-class comparator. Therefore, any assumption of functional interchangeability between this compound and its closest catalogued analogs (e.g., N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide, CAS 1421498-74-9) is scientifically unwarranted and procurement decisions must be made with full acknowledgment of this evidence gap.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide vs. Closest Analogs


Absence of Admissible Comparator-Based Activity Data for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide

A systematic search of PubMed, PubMed Central, Google Patents, USPTO Patent Applications, PubChem BioAssay, ChEMBL, BindingDB, ECHA, and technical datasheets from MedChemExpress, TargetMol, and Selleckchem (all performed within the tool-use step window) failed to identify any study, patent example, or database entry that provides quantitative in vitro or in vivo activity data, selectivity parameters, or pharmacokinetic measurements for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide (CAS 1428364-29-7). The closest structurally characterized analogs—such as N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenoxy)acetamide (CAS 1421498-74-9)—are likewise present only in excluded vendor catalogues with no associated primary pharmacological data. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level quantitative inference can be established for this compound at present.

Pyrazole-thiazole acetamide FLT3 kinase inhibitor Anticancer screening Chemical probe

Evidence-Linked Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide (CAS 1428364-29-7)


Exploratory Medicinal Chemistry Scaffold Decoration

The compound may serve as a synthetic intermediate or core scaffold for parallel library synthesis in medicinal chemistry programs targeting kinase or GPCR modulation, provided that the absence of pre-existing activity data is acceptable to the research team. Without comparator-based evidence, its utility is confined to exploratory chemical space expansion rather than to hypothesis-driven target engagement studies. No specific assay conditions can be recommended based on published data.

Analytical Reference Standard for Method Development

Given the vendor-reported purity of 95%, the compound could be considered as a reference standard for HPLC, LC-MS, or NMR method development and system suitability testing within analytical chemistry workflows. However, no certified reference material (CRM) or pharmacopeial monograph exists, and procurement must be accompanied by independent purity verification.

Negative Control for Pyrazole-Thiazole FLT3 Inhibitor Assays (Conditional)

If future studies demonstrate that the 2-fluorophenoxy substitution and unsubstituted pyrazole ring result in loss of FLT3 binding affinity relative to known inhibitors (e.g., those in patent US20070167449), this compound could find use as a negative control. At present, this scenario remains entirely speculative, as no FLT3 IC50 or Ki data exist for this compound in any admissible source.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.